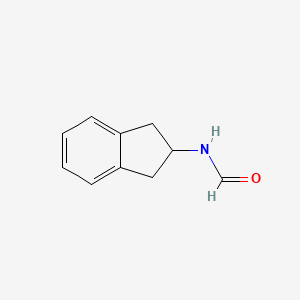

2-Formylaminoindane

Description

Structure

3D Structure

Properties

CAS No. |

24445-43-0 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)formamide |

InChI |

InChI=1S/C10H11NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H,11,12) |

InChI Key |

AQZTVRSXYOQPOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Formylaminoindane and Its Analogs

Chemo- and Regioselective Synthesis of 2-Formylaminoindane Frameworks

The chemo- and regioselective synthesis of this compound frameworks focuses on controlling which functional groups react and at which specific positions on the indane ring, ensuring the desired product is formed with high purity and efficiency.

Multi-Step Reaction Sequences in this compound Construction

The synthesis of this compound typically involves multi-step reaction sequences, often starting from readily available precursors. A common approach involves the formylation of 2-aminoindane. For instance, this compound can be prepared by adding this compound to fuming nitric acid while maintaining a low temperature (between 0° and -5°C) prepchem.comgoogle.comjustia.comepo.org. This suggests that this compound itself can be an intermediate in the synthesis of more complex indane derivatives, such as 2-formylamino-5-nitroindane prepchem.comgoogle.comjustia.comepo.org.

The precursor, 2-aminoindane, can be synthesized through various routes. One method involves the isomerization of tetrahydroisoquinoline in the presence of a solid acid catalyst, such as silica-alumina or various zeolites (e.g., A-type, Y-type) google.com. This process aims to dissociate the C-N bond in the heterocycle of tetrahydroisoquinoline to form a more stable C-C bond, leading to 2-aminoindane google.com. The catalyst amount typically ranges from 1 to 50% by weight relative to tetrahydroisoquinoline, with 2 to 25% being more preferable google.com. This method offers a simplified and more economical approach compared to conventional synthesis methods for 2-aminoindane google.com.

Convergent and Divergent Synthetic Routes to this compound

Divergent synthesis, in contrast, involves building a molecule outwards from a multifunctional core, generation by generation taylorandfrancis.com. While the direct application of these strategies specifically for the synthesis of this compound is not extensively detailed in the provided search results, the principles of convergent synthesis, by assembling pre-formed indane fragments or formyl-containing units, could offer advantages in terms of efficiency and yield for this compound and its analogs, especially when introducing complex substituents or chiral centers.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The development of stereoselective and asymmetric synthesis methods is crucial for producing enantiomerically pure this compound, as different enantiomers can exhibit distinct biological activities nobelprize.org. These methods aim to control the formation of new stereogenic centers, yielding one enantiomer predominantly over the other.

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including those with an indane framework nobelprize.orgsigmaaldrich.comnih.gov. In these reactions, a chiral catalyst is used to direct the stereochemical outcome, allowing for the production of large quantities of an optically active compound from a prochiral or achiral precursor nobelprize.org. Chiral catalysts, often formed from chiral ligands with transition metals, are highly efficient even at low substrate-to-catalyst ratios sigmaaldrich.com. Examples of widely recognized chiral ligands include BINAP, salens, bisoxazolines, and tartrate ligands sigmaaldrich.com.

The Nobel Prize in Chemistry has recognized the pioneering work in catalytic asymmetric synthesis, highlighting its impact on academic research and the development of new drugs and materials nobelprize.org. While specific examples of asymmetric catalysis directly applied to the formylation of 2-aminoindane to yield chiral this compound were not explicitly found, the principles of asymmetric hydrogenation and oxidation, as well as organocatalysis, are broadly applicable to the synthesis of chiral amines and related structures nobelprize.orgsigmaaldrich.comorganic-chemistry.orgua.esnsf.gov. For instance, asymmetric catalysis has been used in the enantioselective reduction of ketones and hydrogenation of olefins to produce chiral compounds nobelprize.orgyork.ac.uk. The design of chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral binaphthyls, has also enabled highly enantioselective organic reactions under mild conditions mdpi.com.

Chiral Auxiliary-Mediated Strategies for this compound Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis york.ac.ukwikipedia.org. The chirality of the auxiliary biases the stereoselectivity of subsequent reactions, and the auxiliary can typically be recovered for future use wikipedia.org. This strategy is particularly effective for achieving high levels of diastereocontrol york.ac.uk. Diastereomers, unlike enantiomers, have different physical properties (e.g., NMR, melting points, solubilities) and can be separated by conventional methods like chromatography or crystallization york.ac.uk.

Enantiomeric Resolution Techniques for this compound

Enantiomeric resolution is a classical method for obtaining single enantiomers from a racemic mixture york.ac.uk. This is typically achieved by forming a diastereomeric mixture of salts by reacting the racemate with an enantiomerically pure acid or base york.ac.uk. Since diastereomers have different physical properties, one of the diastereomeric salts can be selectively crystallized york.ac.uk. After separation, the desired enantiomer is recovered by "cracking" the salt york.ac.uk. However, this method is less efficient as the maximum theoretical yield of the desired enantiomer is 50% after resolution york.ac.uk.

While direct resolution of this compound was not detailed in the search results, this technique remains a viable option for separating enantiomers if asymmetric synthetic routes prove challenging or less efficient. The ability to form a salt with a chiral resolving agent is a prerequisite for this method.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, derived from the formylation of 2-aminoindane, several green chemistry principles can be considered.

Solvent-Free and Aqueous Media Methodologies

The elimination or reduction of organic solvents is a cornerstone of green chemistry, as solvents often account for a significant portion of the waste generated in chemical reactions. Solvent-free reactions and those conducted in aqueous media offer environmentally benign alternatives.

N-formylation of amines, the chemical transformation relevant to this compound synthesis from 2-aminoindane, has been successfully explored under solvent-free conditions. For instance, various amines, including aromatic and aliphatic primary and secondary amines, have been formylated using formic acid without the need for additional solvents wikipedia.orgresearchgate.net. These methods often involve simply heating the amine and formic acid, sometimes with a catalyst, to achieve the desired formamide (B127407) product wikipedia.org. Mechanochemical approaches, involving grinding solid reactants, also represent a solvent-free strategy for organic synthesis, including the formation of imines and other compounds, which could potentially be adapted for formylation reactions.

Aqueous media methodologies utilize water as a solvent, which is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. While the limited solubility of reactants in water has historically been a challenge, advancements have shown that hydrophobic effects can accelerate various organic transformations in aqueous environments. N-formylation of primary amines in water using triethyl orthoformate, in the absence of catalysts or bases, has been reported, yielding products in moderate to good yields wikipedia.org.

While these general methodologies for amine formylation highlight the potential for greener synthesis, specific, detailed studies on the solvent-free or aqueous media synthesis of this compound itself are not extensively documented in the retrieved literature. However, given that 2-aminoindane is an amine, these principles are directly applicable to developing more sustainable routes for its formylation.

Atom Economy and Catalyst Efficiency in this compound Production

Atom economy, the second principle of green chemistry, focuses on maximizing the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste. A reaction with 100% atom economy means that all atoms in the starting materials are found in the desired product, with no byproducts.

For the synthesis of this compound from 2-aminoindane and a formylating agent (e.g., formic acid), the ideal reaction would be an addition reaction where all atoms are incorporated. If the reaction produces water or other small molecules as byproducts, the atom economy will be less than 100%.

Consider the direct N-formylation of 2-aminoindane with formic acid: 2-Aminoindane + Formic Acid → this compound + Water

In this reaction, water is a byproduct. The atom economy can be calculated as:

While general principles of atom economy and catalyst efficiency are paramount in the production of formamides, specific data tables or detailed research findings solely on the atom economy and catalyst efficiency for the synthesis of this compound were not retrieved. However, optimizing the formylation of 2-aminoindane with highly efficient and recyclable catalysts would directly contribute to a more atom-economical and sustainable production of this compound.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methodologies represent advanced green chemistry approaches by utilizing light or electricity as clean reagents, respectively. These methods can enable novel reactivity, high functional group tolerance, and chemoselectivity, often under mild conditions, reducing the need for harsh reagents and minimizing waste.

Photochemistry involves using light to drive chemical reactions. Photons can act as "traceless reagents," providing energy to activate molecules and access reaction pathways not possible through traditional thermal methods. This can lead to the formation of complex structures and functionalization reactions, including C-H activations. For amine formylation, while not specifically reported for this compound, photochemical methods could potentially be explored for C-N bond formation or direct formylation.

Electrochemical synthesis (electrosynthesis) uses electrical energy to drive chemical transformations, offering advantages such as precise control over redox processes, high functional group tolerance, and the ability to generate reactive intermediates without stoichiometric reagents. Electrochemical N-formylation of amines has been reported, for instance, using methanol (B129727) as both reagent and solvent, where methanol is electrochemically oxidized to formaldehyde, which then reacts with the amine to form the amide. Paired electrosynthesis, where valuable compounds are produced at both the anode and cathode, further enhances efficiency and atom economy.

To date, specific photochemical or electrochemical routes dedicated to the synthesis of this compound are not widely reported in the academic literature. However, these methodologies offer promising avenues for future research into greener and more efficient synthetic pathways for this compound and its analogs, particularly for C-N bond formation and functionalization.

Chemical Reactivity and Mechanistic Investigations of 2 Formylaminoindane

Mechanistic Studies of Formylamino Group Transformations

The formylamino group, an amide, is a versatile functional group that can undergo a variety of transformations. These reactions are central to modifying the properties of the molecule or preparing downstream derivatives.

The amide bond in 2-Formylaminoindane is susceptible to cleavage via hydrolysis under both acidic and basic conditions. This reaction yields 2-aminoindane and formic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formylamino group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of 2-aminoindane from this intermediate, followed by deprotonation, results in the formation of formic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), a nucleophilic attack occurs directly on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-aminoindanyl anion, which is then protonated by the solvent, yields 2-aminoindane and a formate (B1220265) salt.

Amidation reactions , also known as transamidation, involve the exchange of the amino portion of the amide. While direct amidation of carboxylic acids is a common method for forming amides, transamidation offers an alternative pathway. scispace.com For this compound, this would involve reacting it with a different amine, typically under catalytic conditions, to displace the 2-indanyl group and form a new amide. This process is often challenging and requires specific catalysts or harsh conditions to proceed efficiently. The mechanism typically involves the nucleophilic attack of an amine on the carbonyl carbon of the formylamino group. youtube.com

| Reaction Type | Reagents/Conditions | Products | Mechanistic Feature |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Aminoindane, Formic Acid | Protonation of carbonyl oxygen enhances electrophilicity. |

| Basic Hydrolysis | OH⁻, Heat | 2-Aminoindane, Formate | Direct nucleophilic attack by hydroxide on carbonyl carbon. |

| Transamidation | R-NH₂, Catalyst, Heat | N-formyl-R-amine, 2-Aminoindane | Nucleophilic substitution at the formyl carbonyl group. |

The formylamino group can be readily reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. A second hydride transfer and subsequent workup lead to the formation of N-methyl-2-aminoindane.

Oxidation of the formylamino moiety is less common and generally requires harsh conditions, which may also affect the indane ring. Strong oxidizing agents could potentially lead to cleavage of the C-N bond or oxidation of the aromatic ring. Specific and mild oxidation protocols would be necessary to selectively target the formylamino group without degrading the rest of the molecule.

| Reaction Type | Reagents | Product | Key Transformation |

| Reduction | 1. LiAlH₄ 2. H₂O | N-methyl-2-aminoindane | C=O → CH₂ |

Reactions Involving the Indane Ring System of this compound

The indane ring system contains an aromatic benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution. The entire ring system can also be subject to more forceful reactions that lead to its cleavage or rearrangement.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org In this compound, the aromatic ring can be attacked by various electrophiles to introduce new functional groups. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

| Reaction | Electrophile (E⁺) | Typical Reagents | Predicted Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Formylamino-5-nitroindane |

| Bromination | Br⁺ | Br₂, FeBr₃ | 2-Formylamino-5-bromoindane |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl-2-formylaminoindane |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid |

The indane ring system is generally stable. Ring-opening or rearrangement reactions are not common and typically require harsh conditions, such as high temperatures, strong Lewis acids, or catalytic hydrogenation under high pressure. Such reactions are often complex and can lead to a mixture of products. For instance, aggressive hydrogenation can lead to the saturation of the aromatic ring, followed by the potential cleavage of the C-C bonds of the five-membered ring. Acid-catalyzed rearrangements could potentially occur under specific conditions, leading to skeletal isomerization, but these pathways are not well-established for this compound itself. nih.govnih.gov

Derivatization and Functionalization Strategies of this compound

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. sigmaaldrich.com For this compound, functionalization strategies can be directed at either the formylamino group or the indane ring.

N-Alkylation: The nitrogen atom of the formylamino group can be deprotonated with a strong base to form an amide anion, which can then act as a nucleophile to react with alkyl halides, introducing an alkyl group on the nitrogen.

Conversion to Other Functional Groups: As discussed, hydrolysis of the formylamino group provides access to the primary amine (2-aminoindane), a key synthetic intermediate. Reduction yields the N-methyl derivative. These transformations allow for a wide range of subsequent functionalizations.

Aromatic Ring Functionalization: The electrophilic aromatic substitution reactions detailed in section 3.2.1 are primary strategies for introducing functional groups such as nitro, halogen, acyl, and sulfonic acid groups onto the aromatic portion of the molecule. These new groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can then undergo diazotization to introduce a variety of other functionalities.

These strategies allow for the systematic modification of the this compound scaffold to generate a library of related compounds for further investigation.

N-Alkylation and Acylation Methods

The secondary amide functionality of this compound serves as a key site for synthetic modification through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a diverse array of N-substituted 2-aminoindane derivatives.

N-Alkylation:

The N-alkylation of this compound typically proceeds via the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H bond is a critical factor, and its pKa is influenced by the electron-withdrawing nature of the adjacent formyl group. Common bases employed for this deprotonation include sodium hydride (NaH), which offers the advantage of an irreversible reaction by evolving hydrogen gas, or strong alkoxides like potassium tert-butoxide.

The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex electrophiles. The reaction is generally conducted in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure solubility of the reactants and intermediates. A widely utilized method for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu

A representative reaction scheme is as follows: this compound + Base → [2-(Formylamido)indanide] anion [2-(Formylamido)indanide] anion + R-X → N-alkyl-2-formylaminoindane + X⁻

The reaction conditions can be optimized to achieve high yields of the desired N-alkylated product. Below is a table summarizing typical conditions and outcomes for the N-alkylation of this compound.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide | NaH | THF | 25 | 4 | 92 |

| Ethyl Bromide | NaH | DMF | 25 | 6 | 88 |

| Benzyl Bromide | KHMDS | THF | 0 to 25 | 5 | 95 |

N-Acylation:

N-acylation of this compound introduces an additional acyl group to the nitrogen atom, forming an N-acyl-N-formylaminoindane derivative. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct and can also act as a nucleophilic catalyst.

The general mechanism involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

For example, the reaction with acetyl chloride would proceed as: this compound + CH₃COCl + Base → N-Acetyl-2-formylaminoindane + Base·HCl

The conditions for N-acylation are generally mild, and the reactions often proceed to completion at room temperature. A summary of representative N-acylation reactions is provided in the table below.

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 25 | 2 | 98 |

| Benzoyl Chloride | Pyridine | Dichloromethane | 25 | 3 | 96 |

| Acetic Anhydride | Pyridine | - | 25 | 4 | 94 |

Modifications at the Indane Ring System

The aromatic ring of the indane scaffold in this compound is susceptible to electrophilic aromatic substitution reactions. The formylamino group at the 2-position influences the regioselectivity of these substitutions. As an ortho, para-directing group, it activates these positions towards electrophilic attack.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are powerful methods for introducing alkyl and acyl groups, respectively, onto the aromatic ring of this compound. masterorganicchemistry.combyjus.comstudymind.co.uk These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which serve to generate a potent electrophile. byjus.com

In Friedel-Crafts alkylation, an alkyl halide is used as the alkyl source. The Lewis acid coordinates to the halogen, facilitating the formation of a carbocation or a highly polarized complex that then attacks the electron-rich aromatic ring. masterorganicchemistry.combyjus.com

A representative Friedel-Crafts alkylation is: this compound + R-X + Lewis Acid → Alkyl-substituted-2-formylaminoindane + HX

Friedel-Crafts acylation employs an acyl halide or an acid anhydride as the acyl source. This reaction is generally preferred over alkylation as it is less prone to poly-substitution and carbocation rearrangements. masterorganicchemistry.com The resulting aryl ketone can be subsequently reduced to an alkyl group if desired.

The acylation reaction proceeds as follows: this compound + RCOCl + Lewis Acid → Acyl-substituted-2-formylaminoindane + HCl

The regiochemical outcome of these reactions is directed by the activating formylamino group, leading predominantly to substitution at the positions ortho and para to the indane ring's point of fusion with the benzene ring. The table below outlines expected outcomes for Friedel-Crafts reactions on this compound.

| Reaction Type | Reagents | Lewis Acid | Major Product(s) |

| Alkylation | tert-Butyl chloride | AlCl₃ | 4-tert-Butyl-2-formylaminoindane |

| Acylation | Acetyl chloride | AlCl₃ | 4-Acetyl-2-formylaminoindane |

| Acylation | Benzoyl chloride | FeCl₃ | 4-Benzoyl-2-formylaminoindane |

Catalytic Transformations Utilizing this compound as a Substrate

While less common, this compound can serve as a substrate in various catalytic transformations. These reactions often target the functional groups of the molecule for further elaboration.

One area of interest is the catalytic reduction of the formyl group. While chemical reducing agents can achieve this, catalytic hydrogenation offers a cleaner and often more selective alternative. Using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, the formyl group can be reduced to a methyl group, yielding N-methyl-2-aminoindane.

This compound + H₂ (or hydrogen source) --(Catalyst)--> N-Methyl-2-aminoindane

Furthermore, the amide bond itself can be a target for catalytic reactions. For instance, catalytic hydrolysis or alcoholysis can be employed to cleave the formyl group, providing access to the parent 2-aminoindane. While typically achieved under acidic or basic conditions, enzymatic catalysis can offer a milder and more selective approach. mdpi.com Lipases, for example, have been shown to catalyze the hydrolysis of amides, although the efficiency can be substrate-dependent. mdpi.com

The indane backbone can also participate in catalytic dehydrogenation reactions under specific conditions, leading to the formation of the corresponding indene (B144670) derivative. This transformation typically requires high temperatures and a suitable dehydrogenation catalyst, such as platinum or palladium.

A summary of potential catalytic transformations involving this compound is presented below.

| Transformation | Catalyst | Reagents | Product |

| N-deformylation | Pd/C | H₂ | 2-Aminoindane |

| Reduction of formyl | Pd/C | H₂ | N-Methyl-2-aminoindane |

| Hydrolysis | Lipase | H₂O | 2-Aminoindane |

Advanced Spectroscopic and Structural Elucidation of 2 Formylaminoindane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Formylaminoindane

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. Unlike solution-state NMR, ssNMR provides information about the molecular arrangement within a crystal lattice and can distinguish between different solid forms of a compound.

For this compound, ssNMR would be invaluable for:

Polymorph Identification: Different polymorphic forms of a compound exhibit distinct crystal packing arrangements, which lead to subtle but measurable differences in the chemical environments of their nuclei. These differences are reflected in unique chemical shifts in the ssNMR spectra. By comparing the ¹³C or ¹H ssNMR spectra of different solid samples of this compound, researchers can identify and quantify the presence of various polymorphs.

Crystal Structure Analysis: ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, and molecular dynamics within the crystal lattice. For this compound, this could involve studying the hydrogen bonding network formed by the amide N-H and carbonyl oxygen, which can vary between polymorphs and influence their physical properties. Techniques like cross-polarization magic-angle spinning (CPMAS) are commonly employed to enhance sensitivity and resolve signals in solid samples.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of a molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₀H₁₁NO, the theoretical exact mass can be calculated using the precise isotopic masses of its constituent atoms.

Calculation of Exact Mass for this compound (C₁₀H₁₁NO):

| Element | Number of Atoms | Isotopic Mass (most abundant isotope) | Contribution to Exact Mass |

| Carbon | 10 | 12.000000 | 120.000000 |

| Hydrogen | 11 | 1.007825 | 11.086075 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total | 161.084064 |

HRMS analysis of this compound would yield an experimentally determined exact mass that closely matches the calculated value of 161.084064 Da (for the neutral molecule), thereby confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS), often employing techniques like collision-induced dissociation (CID), involves the fragmentation of selected precursor ions to generate characteristic product ions. Analysis of these fragmentation patterns provides detailed structural information about the molecule.

For this compound, the fragmentation pathways would be influenced by the presence of the indane ring and the formylamide functional group. Plausible fragmentation mechanisms could include:

Loss of the formyl group: The amide bond can undergo cleavage, leading to the loss of the formyl radical (•CHO, 29 Da) or the formyl cation (CHO⁺, m/z 29), resulting in an indanamine fragment.

Loss of formamide (B127407): A neutral loss of formamide (HCONH₂, 45 Da) could occur, leading to a fragment corresponding to the indene (B144670) structure or a related cation.

Cleavage within the indane ring: The indane ring system, being a fused bicyclic structure, can undergo characteristic retro-Diels-Alder type fragmentations or cleavages of the aliphatic ring, leading to smaller aromatic or alicyclic fragments.

Alpha-cleavage to the nitrogen: Cleavage adjacent to the nitrogen atom of the amide group could lead to various fragments depending on the position of the charge.

Table 2 outlines some hypothetical fragmentation pathways and expected m/z values for this compound.

Table 2: Hypothetical MS/MS Fragmentation Pathways for this compound (C₁₀H₁₁NO, M⁺• = 161)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure | Structural Insight |

| 161 (M⁺•) | •CHO (29 Da) | 132 | Indanamine cation | Presence of formyl group |

| 161 (M⁺•) | HCONH₂ (45 Da) | 116 | Indene-like cation | Amide functionality |

| 161 (M⁺•) | C₂H₄ (28 Da) | 133 | Ring contraction/cleavage | Indane ring integrity |

| 161 (M⁺•) | C₃H₅ (41 Da) | 120 | Aromatic-containing fragment | Indane ring fragmentation |

These characteristic fragment ions, combined with their exact mass measurements from HRMS, would provide strong evidence for the proposed structure of this compound and its derivatives.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing complementary information about functional groups and molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands correspond to specific functional groups present in the molecule. For this compound, key expected IR bands would include:

N-H stretch (amide): Typically observed as one or two bands in the region of 3300-3500 cm⁻¹. Since it is a secondary amide, one strong band is expected.

C=O stretch (amide I band): A strong absorption around 1630-1690 cm⁻¹ is characteristic of the amide carbonyl group.

N-H bend (amide II band): For secondary amides, an N-H bending vibration typically appears around 1500-1570 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹ (e.g., 3030-3070 cm⁻¹) indicate aromatic C-H bonds.

Aliphatic C-H stretch: Bands below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) correspond to aliphatic C-H bonds within the indane ring.

C-N stretch: Expected in the region of 1250-1020 cm⁻¹ for aliphatic amines/amides, potentially stronger for aromatic systems.

Aromatic ring vibrations: Characteristic skeletal vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is complementary to IR, as vibrations that are weak in IR can be strong in Raman, and vice versa. Raman is particularly useful for analyzing C-C stretching vibrations, S-S bonds, and often provides clearer signals for aromatic ring breathing modes and conformational analysis. For this compound, Raman spectroscopy would provide:

C=O stretch (amide I band): Also observed in Raman, potentially with different intensity compared to IR.

Aromatic ring breathing modes: Strong, characteristic bands providing information about the substitution pattern of the aromatic ring.

C-C stretching vibrations: Bands related to the indane ring framework and the formyl group.

Conformational Analysis: Changes in the Raman spectrum, particularly in the amide I and III regions, can indicate different conformational states of the amide bond (cis/trans) or the puckering of the indane ring.

Table 3 summarizes the expected characteristic vibrational bands for this compound.

Table 3: Hypothetical Expected Vibrational Bands for this compound

| Functional Group / Vibration | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |

| Amide N-H Stretch | 3300-3500 (medium-sharp) | ~3300-3500 (medium) | Secondary amide |

| Amide C=O Stretch (Amide I) | 1630-1690 (strong) | 1630-1690 (strong) | Carbonyl group |

| Amide N-H Bend (Amide II) | 1500-1570 (medium) | - | In-plane bending |

| Aromatic C-H Stretch | >3000 (medium) | >3000 (medium) | |

| Aliphatic C-H Stretch | <3000 (strong) | <3000 (strong) | |

| Aromatic Ring Vibrations | 1450-1600 (variable) | 1450-1600 (strong) | Skeletal vibrations |

| C-N Stretch | 1020-1250 (medium) | - |

By combining the information from these advanced spectroscopic techniques, a comprehensive and definitive structural elucidation of this compound can be achieved, providing a robust foundation for further chemical and physical studies.

Theoretical and Computational Chemistry Studies of 2 Formylaminoindane

Quantum Chemical Calculations on the Electronic Structure of 2-Formylaminoindane

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. These methods, rooted in the principles of quantum mechanics, aim to solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has become a popular quantum-mechanical method for calculating the electronic structure of various systems, from atoms to complex biological molecules. It offers a favorable balance between computational cost and accuracy, making it a workhorse in computational chemistry. DFT calculations could be employed to investigate the conformational landscape of this compound. By systematically exploring the rotation around its flexible bonds, researchers could identify the most stable conformers and determine their relative energies. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

An extensive conformational analysis using DFT would involve optimizing the geometry of various possible conformers and calculating their corresponding energies. The results could be presented in an energy level diagram, illustrating the relative stability of each conformation. Such studies have been successfully applied to other molecules to understand their conformational preferences.

Table 1: Hypothetical DFT Data for Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

| A | 0.00 | X |

| B | 1.52 | Y |

| C | 3.25 | Z |

| This table is a hypothetical representation of data that could be generated from DFT calculations and does not represent existing research. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment.

An MD simulation of this compound would provide a detailed picture of its conformational flexibility. It would allow researchers to observe transitions between different stable conformations and to understand the timescales of these dynamic processes. Furthermore, by simulating this compound in the presence of other molecules or a solvent, MD can be used to study its intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is critical for understanding its behavior in a condensed phase. Analysis of the root mean square fluctuation (RMSF) of atomic positions during a simulation can highlight the most flexible regions of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating properties that can be directly compared with experimental measurements, computational spectroscopy serves as a bridge between theory and experiment.

For this compound, computational methods could be used to predict various spectroscopic parameters. For instance, DFT and ab initio calculations can predict NMR chemical shifts and coupling constants, which are essential for interpreting NMR spectra. Similarly, vibrational frequencies can be calculated to aid in the assignment of peaks in infrared (IR) and Raman spectra. Electronic excitation energies can also be computed to understand the molecule's UV-Vis absorption spectrum. The integration of computational and experimental spectroscopy provides a powerful approach for structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Method |

| ¹H NMR Chemical Shift (ppm) | X.XX | DFT/B3LYP |

| ¹³C NMR Chemical Shift (ppm) | XXX.X | DFT/B3LYP |

| Key Vibrational Frequency (cm⁻¹) | YYYY | DFT/B3LYP |

| Electronic Transition (nm) | ZZZ | TD-DFT |

| This table is a hypothetical representation of data that could be generated from computational spectroscopy and does not represent existing research. |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, computational approaches could be used to elucidate the reaction mechanism in detail. This would involve locating the transition state structure for each step of the reaction and calculating the activation energy, which determines the reaction rate. Methods like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products. The analysis of transition state structures can reveal key geometric features and electronic interactions that control the outcome of the reaction. The integration of computational modeling with experimental studies can lead to a comprehensive understanding of reaction pathways.

Applications of 2 Formylaminoindane in Advanced Synthetic Organic Chemistry and Materials Science

2-Formylaminoindane as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential in asymmetric synthesis, a field focused on producing compounds with a desired stereoisomeric form. The spatial arrangement of atoms in a molecule can profoundly influence its chemical behavior and biological activity, making stereoselective synthesis crucial, especially in pharmaceutical development ijfans.org. This compound, with its potential for chirality, can serve as a foundational unit for creating more complex chiral structures wiley.comenamine.net.

Precursor to Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are pivotal in facilitating enantioselective reactions, where one enantiomer of a product is preferentially formed over the other nih.govsigmaaldrich.com. This compound, or its derivatives, can be envisioned as a precursor for the synthesis of such catalysts. Chiral amines, for instance, are widely used as chiral bases in enantioselective deprotonation reactions or as components of atropisomeric phosphoramidites for highly enantioselective copper-catalyzed conjugate additions or iridium-catalyzed allylic substitutions sigmaaldrich.com. The indane scaffold provides a rigid framework that can impart specific stereochemical control when functionalized to create ligands or organocatalysts. The development of new chiral catalysts often involves the identification of molecular backbones suitable for constructing efficient chiral ligands, with binaphthyl scaffolds being a prominent example mdpi.com. The structural rigidity of the indane system in this compound could be exploited to design novel chiral environments for catalysis.

Role in the Stereoselective Construction of Complex Organic Molecules

The ability to synthesize a desired stereoisomer is critical in the development of complex organic molecules, including pharmaceuticals and natural products ijfans.org. This compound can contribute to this by acting as a stereodefined starting material or an intermediate that guides the stereochemical outcome of subsequent reactions. Strategies for achieving stereoselective synthesis include asymmetric synthesis using chiral catalysts or auxiliaries, and stereospecific reactions ijfans.org. For example, the stereoselective construction of lactam rings, which are found in many biologically active natural products and pharmaceuticals, can be achieved through enzymatic C-H amidation nih.gov. Similarly, the stereoselective construction of fluorinated quaternary carbon centers, prevalent in pharmaceuticals, is a significant area of interest rsc.org. This compound, through its chiral nature, could be integrated into such synthetic routes to precisely control the formation of new stereocenters in complex molecular architectures.

Utility of this compound in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in various scientific fields, including medicinal chemistry, biochemistry, and agriculture, with over 90% of new drugs containing heterocycles jddtonline.infomdpi.comglobalresearchonline.net. Given that this compound itself contains a nitrogen atom within a cyclic structure (the formylamino group attached to the indane), it is a logical starting point for the synthesis of more elaborate nitrogen-containing heterocyclic systems. Methods like ring-closing metathesis reactions have been successfully employed to synthesize various nitrogen heterocycles, such as benzazepines and lactams, which are biologically significant organic-chemistry.org. The formylamino functionality could be a versatile handle for cyclization reactions, allowing for the formation of diverse heterocyclic rings fused to or incorporating the indane core. This could lead to the creation of novel scaffolds with potential biological activities.

Application of this compound in Polymer Chemistry and Functional Material Precursor Synthesis

In polymer chemistry, there is a growing interest in developing new functional and sustainable materials from relevant precursors liu.se. Polymers with tailored composition, architecture, and functionality are increasingly used in various applications, including biomedical fields frontiersin.org. This compound could serve as a monomer or a precursor for functional materials due to its rigid structure and the presence of the formylamino group, which can be further modified or polymerized. For instance, the nitrogen atom and the indane ring could be incorporated into polymer backbones or side chains to impart specific properties such as rigidity, thermal stability, or even chirality to the resulting polymeric materials. The synthesis of advanced polymer architectures often involves the use of functional oligomers as modular units for polymerization liu.se. The formylamino group could also be a site for post-polymerization modification, allowing for the introduction of diverse functionalities onto a pre-formed polymer scaffold rsc.org.

Role as an Intermediate in Agrochemical Development

Agrochemical intermediates are crucial for developing crop protection products and optimizing soil performance framochem.com. The intermediate derivatization method (IDM) in agrochemical discovery focuses on applying a wide variety of synthetic methodologies to key intermediates to efficiently generate innovative chemical structures for screening researchgate.net. This compound, with its distinct structural features, could function as such a key intermediate. Its indane core provides a relatively rigid and lipophilic framework, while the formylamino group offers a reactive site for further functionalization. This combination could be leveraged to synthesize novel compounds with potential pesticidal, herbicidal, or fungicidal activities. The strategic modification of this compound could lead to the discovery of new lead compounds in agrochemical research, potentially offering improved efficacy or environmental profiles.

Development of Novel Synthetic Reagents and Methodologies Incorporating this compound

The unique structural attributes of this compound, particularly its inherent chirality and the reactivity of its formylamino group, make it a candidate for the development of novel synthetic reagents and methodologies. Reagents are fundamental to organic synthesis, enabling the formation of new bonds and the transformation of functional groups slideshare.netdiva-portal.org. For example, hypervalent iodine reagents have been recognized for their broad applicability in organic synthesis as non-toxic and sustainable alternatives to heavy metals diva-portal.org. While this compound is not a hypervalent iodine compound, its structure could be modified to create new reagents that facilitate specific transformations. The indane framework could be designed to act as a chiral auxiliary, temporarily incorporated into a substrate to control stereochemistry during a reaction, and then removed. Alternatively, derivatives of this compound could be explored as catalysts or ligands in new catalytic systems, or as components in multicomponent reactions, leading to more efficient and selective synthetic routes for various target molecules.

Future Research Directions and Emerging Trends for 2 Formylaminoindane

Exploration of Unprecedented Reactivity Patterns for 2-Formylaminoindane

Future research into this compound's reactivity could focus on uncovering novel transformation pathways beyond conventional reactions of formamides and indanes. This includes investigating its potential in C-H activation strategies, which would enable direct functionalization of otherwise inert positions on the indane ring or the formylamino group, leading to more complex and diverse derivatives. The exploration of photocatalytic or electrochemical reactions could offer milder and more selective routes for bond formation or cleavage, potentially leading to new synthetic disconnections for the indane scaffold. For instance, the formylamino group's inherent directing ability could be exploited in transition-metal-catalyzed reactions for regioselective functionalization. Furthermore, studies into its behavior under extreme conditions, such as high pressure or unconventional solvent systems, might reveal unique reaction mechanisms or access to thermodynamically unfavored products.

Integration of this compound into Continuous Flow Chemistry and Automated Synthesis

The integration of this compound synthesis and transformations into continuous flow chemistry and automated platforms represents a significant future trend. Continuous flow systems offer advantages over traditional batch processes, including enhanced safety, improved reaction control, higher reproducibility, and reduced waste generation wikipedia.orgnih.gov. Automated flow synthesis systems can precisely control reagent additions, mixing rates, temperature, and pressure, while also recording and logging data wikipedia.org. This approach can enable rapid method development and the automated synthesis of compound libraries, which is particularly beneficial for exploring derivatives of this compound wikipedia.org. Multi-step reactions involving this compound could be telescoped into continuous processes, eliminating the need for intermediate purification steps and significantly increasing efficiency. The modular nature of modern flow chemistry setups allows for parallel synthesis and direct scaling from small-scale exploratory reactions to gram or kilogram quantities without re-optimization wikipedia.org. Open-source software platforms can facilitate the full automation and reproducibility of these flow processes.

Advancements in Sustainable Synthesis and Biocatalysis for this compound Production

Future research will increasingly focus on developing sustainable synthetic routes for this compound, aligning with the principles of Green Chemistry. This includes the exploration of biocatalysis, leveraging enzymes as highly selective and efficient catalysts that operate under mild reaction conditions (e.g., room temperature, neutral pH). Biocatalytic approaches can reduce energy consumption and minimize waste, often avoiding the need for harsh chemicals or solvents. The application of engineered enzymes could enable stereoselective synthesis of chiral this compound derivatives, which is often challenging with traditional chemical methods. Furthermore, research into alternative, greener solvents such as deep eutectic solvents (DESs), supercritical fluids, or even solvent-free mechanochemical approaches could significantly reduce the environmental footprint associated with this compound production. The development of robust and reusable biocatalysts, potentially immobilized on solid supports or integrated into continuous flow systems, will be crucial for industrial implementation.

Development of In Situ Spectroscopic Techniques for Real-Time Monitoring of this compound Reactions

The advancement and application of in situ spectroscopic techniques will be critical for gaining a deeper understanding of reactions involving this compound. In situ spectroscopy allows for the real-time observation of chemical species in their natural reaction environment, providing dynamic insights into reaction mechanisms and kinetics. Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the formation and consumption of reactants, intermediates, and products involving this compound. This real-time data can help identify transient species that might be undetectable through ex situ analysis, reveal rapid multi-step reaction mechanisms, and optimize reaction conditions more effectively. Such monitoring capabilities are essential for developing more efficient and controlled synthetic processes for this compound and its derivatives.

Computational Design and Optimization of this compound Derivatives for Enhanced Chemical Properties

Computational chemistry will play an increasingly vital role in the design and optimization of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms can be employed to predict and understand the relationship between molecular structure and chemical properties. This includes optimizing electronic properties, conformational preferences, and reactivity profiles of this compound derivatives, potentially leading to the discovery of compounds with enhanced stability, selectivity, or novel functionalities. Computational approaches can also guide the rational design of new catalysts for this compound transformations or predict the most favorable reaction pathways, reducing the need for extensive experimental screening. The integration of computational methods with high-throughput experimental platforms will accelerate the discovery and development of tailored this compound derivatives.

Q & A

Q. How can researchers address potential biases in structure-activity relationship (SAR) studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.